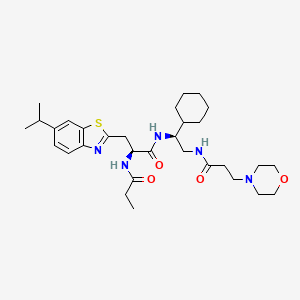

DI-591

Beschreibung

Eigenschaften

Molekularformel |

C31H47N5O4S |

|---|---|

Molekulargewicht |

585.8 g/mol |

IUPAC-Name |

(2S)-N-[(1S)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide |

InChI |

InChI=1S/C31H47N5O4S/c1-4-28(37)33-25(19-30-34-24-11-10-23(21(2)3)18-27(24)41-30)31(39)35-26(22-8-6-5-7-9-22)20-32-29(38)12-13-36-14-16-40-17-15-36/h10-11,18,21-22,25-26H,4-9,12-17,19-20H2,1-3H3,(H,32,38)(H,33,37)(H,35,39)/t25-,26+/m0/s1 |

InChI-Schlüssel |

CNJKDQGPBAWNRY-IZZNHLLZSA-N |

Isomerische SMILES |

CCC(=O)N[C@@H](CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)N[C@H](CNC(=O)CCN3CCOCC3)C4CCCCC4 |

Kanonische SMILES |

CCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)NC(CNC(=O)CCN3CCOCC3)C4CCCCC4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DI-591

For Researchers, Scientists, and Drug Development Professionals

Abstract

DI-591 is a potent, high-affinity, and cell-permeable small-molecule inhibitor that selectively targets the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12).[1][2][3] This targeted inhibition disrupts the neddylation of specific cullin proteins, leading to downstream effects on protein homeostasis and cellular signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism: Inhibition of the DCN1-UBC12 Interaction

This compound functions by directly binding to DCN1 and DCN2, two homologous proteins that act as scaffolds in the neddylation cascade.[1][2] Neddylation is a post-translational modification crucial for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn regulate the degradation of approximately 20% of the cellular proteome. By binding to DCN1/2, this compound competitively inhibits the interaction with UBC12, the E2 enzyme responsible for transferring the ubiquitin-like protein NEDD8 to cullin substrates. This disruption effectively blocks the neddylation process.

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits high affinity for its target proteins, DCN1 and DCN2, with nanomolar potency. Importantly, it displays remarkable selectivity, with no significant binding to other DCN family members (DCN3, DCN4, and DCN5).

| Target | Binding Affinity (Ki) | Reference |

| DCN1 | 12 nM | |

| DCN2 | 10.4 nM | |

| DCN3 | No appreciable binding | |

| DCN4 | No appreciable binding | |

| DCN5 | No appreciable binding |

Signaling Pathway: Selective Inhibition of Cullin 3 Neddylation and NRF2 Activation

A key feature of this compound's mechanism is its selective inhibition of the neddylation of cullin 3 (CUL3). While DCN1 is involved in the neddylation of multiple cullins, this compound treatment leads to a preferential accumulation of the un-neddylated, inactive form of CUL3, with minimal impact on other cullins.

The inhibition of CUL3 neddylation has a significant downstream consequence: the stabilization and activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). NRF2 is a substrate of the CUL3-based E3 ubiquitin ligase complex. When CUL3 is inactivated due to the lack of neddylation, NRF2 is no longer targeted for degradation and accumulates in the cell. This leads to the transcriptional activation of NRF2 target genes, including heme oxygenase 1 (HO1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are involved in the cellular stress response.

Figure 1. Signaling pathway of this compound action.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

Competitive Fluorescence Polarization Assay

Objective: To determine the binding affinity (Ki) of this compound for DCN proteins.

Methodology:

-

A fluorescently labeled compound that binds to DCN proteins is used as a probe.

-

The probe is incubated with purified recombinant DCN proteins (DCN1, DCN2, etc.).

-

The fluorescence polarization of the solution is measured. Binding of the probe to the larger DCN protein results in a higher polarization value.

-

Increasing concentrations of this compound are added to the solution.

-

As this compound competes with the fluorescent probe for binding to the DCN protein, the probe is displaced, leading to a decrease in fluorescence polarization.

-

The Ki value is calculated by fitting the competitive binding curve.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the disruption of the DCN1-UBC12 interaction in a cellular context.

Methodology:

-

Cells (e.g., KYSE70) are treated with varying concentrations of this compound.

-

The cells are lysed to release cellular proteins.

-

An antibody specific to DCN1 is added to the cell lysate to form an antibody-protein complex.

-

Protein A/G agarose beads are added to precipitate the antibody-DCN1 complex.

-

The precipitated proteins are washed to remove non-specific binders.

-

The proteins are then eluted from the beads and separated by SDS-PAGE.

-

A Western blot is performed using an antibody against UBC12 to detect the amount of UBC12 that was co-precipitated with DCN1. A decrease in the UBC12 signal with increasing this compound concentration indicates disruption of the DCN1-UBC12 interaction.

Western Blotting for Cullin Neddylation and NRF2 Pathway Activation

Objective: To assess the effect of this compound on the neddylation status of cullins and the protein levels of NRF2 and its downstream targets.

Methodology:

-

Cells are treated with this compound for a specified time.

-

Whole-cell lysates are prepared.

-

Proteins are separated by SDS-PAGE. The neddylated form of a cullin protein will migrate slower than the un-neddylated form, resulting in two distinct bands.

-

Proteins are transferred to a membrane and probed with antibodies specific for different cullins (e.g., CUL1, CUL3), NRF2, HO1, and NQO1.

-

The intensity of the bands is quantified to determine the relative amounts of neddylated and un-neddylated cullins, as well as the protein levels of NRF2 and its targets.

Experimental Workflow Diagram

Figure 2. Workflow for characterizing this compound's mechanism.

Conclusion

This compound represents a highly specific chemical probe for investigating the biological roles of the DCN1-UBC12 interaction and, more specifically, the functions of the CUL3-based E3 ubiquitin ligase. Its mechanism of action, centered on the selective inhibition of CUL3 neddylation and subsequent activation of the NRF2 pathway, provides a valuable tool for dissecting these complex cellular processes. The detailed experimental approaches outlined in this guide serve as a foundation for further research into the therapeutic potential of targeting this axis in various diseases.

References

DI-591 as a selective cullin 3 neddylation inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DI-591 is a potent and cell-permeable small molecule inhibitor that selectively targets the neddylation of cullin 3 (CUL3).[1] Neddylation is a critical post-translational modification process, analogous to ubiquitination, that is essential for the activation of Cullin-RING E3 ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and play a pivotal role in regulating the degradation of approximately 20% of the human proteome, thereby controlling a vast array of cellular processes.[1][2] this compound offers a valuable tool for investigating the specific roles of the CUL3-based E3 ligase in both normal physiology and various disease states, including cancer.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions by disrupting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the NEDD8-conjugating enzyme UBC12.[1] DCN1 acts as a scaffold protein, bringing together UBC12 (loaded with the ubiquitin-like protein NEDD8) and the cullin subunit, thereby facilitating the transfer of NEDD8 onto a conserved lysine residue on the cullin. This neddylation event induces a conformational change in the CRL complex, which is required for its ubiquitin ligase activity.

By binding with high affinity to a hydrophobic pocket on DCN1, this compound competitively inhibits the binding of UBC12. This selective disruption of the DCN1-UBC12 interaction effectively and specifically blocks the neddylation of CUL3, leaving the neddylation of other cullins largely unaffected. The inhibition of CUL3 neddylation leads to the inactivation of the CUL3-RING E3 ligase complex. Consequently, substrate proteins that are normally targeted for degradation by this complex accumulate within the cell. One of the most well-characterized substrates of CUL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Treatment with this compound leads to the robust accumulation of NRF2.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high affinity, selectivity, and cellular activity.

Table 1: Binding Affinity of this compound for DCN Proteins

| Protein | Binding Affinity (Kᵢ, nM) |

| DCN1 | 12 |

| DCN2 | 10.4 |

| DCN3 | >10,000 |

| DCN4 | >10,000 |

| DCN5 | >10,000 |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration | Effect |

| Cullin 3 Neddylation Inhibition | KYSE70, THLE2, and others | As low as 0.3 µM | Effective inhibition of CUL3 neddylation |

| Cullin 1 Neddylation | THLE2 | 10 µM | No effect on CUL1 neddylation |

| NRF2 Accumulation | Various cell lines | Effective at concentrations that inhibit CUL3 neddylation | Induction of NRF2 protein accumulation |

| NRF2 Target Gene Upregulation (HO1, NQO1) | THLE2 | 10 µM | Robust increase in mRNA levels |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Competitive Fluorescence Polarization Assay for DCN1 Binding

This assay is used to determine the binding affinity of this compound to DCN1.

Materials:

-

Purified recombinant human DCN1 protein.

-

A fluorescently labeled tracer that binds to DCN1.

-

This compound.

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

Black, low-volume 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the microplate, add the DCN1 protein and the fluorescent tracer to each well at a fixed concentration. The concentration of the tracer should be in the low nanomolar range and the DCN1 concentration should be chosen to yield a significant polarization signal upon tracer binding.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

The data is then analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of this compound that displaces 50% of the fluorescent tracer, is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

SPR is used to determine the on-rate (kₐ) and off-rate (kₑ) of this compound binding to DCN1, from which the dissociation constant (Kₑ) can be calculated.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Purified recombinant human DCN1 protein.

-

This compound.

-

Running buffer (e.g., HBS-EP+).

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine).

Procedure:

-

Immobilize the DCN1 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

The binding events are monitored in real-time as a change in the refractive index, generating a sensorgram.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ and kₑ). The Kₑ is calculated as the ratio of kₑ/kₐ.

Western Blotting for Cullin Neddylation

This method is used to assess the effect of this compound on the neddylation status of cullin proteins in cells.

Materials:

-

Cell lines of interest.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for CUL3, CUL1, and NEDD8.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE. Neddylated cullins will migrate slower than their unneddylated counterparts, resulting in a characteristic band shift.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The relative levels of neddylated and unneddylated cullins can be quantified by densitometry.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound.

References

An In-depth Technical Guide to the DCN1-UBC12 Protein-Protein Interaction: A Core Target in Modulating Cullin-RING Ligase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12) is a critical node in the neddylation pathway, a post-translational modification process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). CRLs, in turn, regulate the degradation of approximately 20% of the human proteome, making them central players in a myriad of cellular processes, including cell cycle progression, signal transduction, and DNA damage repair. The DCN1-UBC12 interaction facilitates the transfer of the ubiquitin-like protein NEDD8 from UBC12 to cullin proteins, a prerequisite for CRL activation. Dysregulation of this pathway is implicated in numerous diseases, most notably cancer, making the DCN1-UBC12 interface an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the DCN1-UBC12 interaction, including its mechanism, regulation, and downstream consequences. We present quantitative data on binding affinities, detailed experimental protocols for studying this interaction, and visual representations of the associated signaling pathways and experimental workflows.

The Neddylation Cascade: The Central Role of DCN1-UBC12

Neddylation is a reversible enzymatic cascade analogous to ubiquitination.[1] It involves three key enzymatic steps:

-

E1 Activating Enzyme (NAE): The heterodimeric NAE (APP-BP1/UBA3) activates NEDD8 in an ATP-dependent manner.

-

E2 Conjugating Enzyme (UBC12 or UBE2F): The activated NEDD8 is then transferred to the catalytic cysteine residue of an E2 conjugating enzyme, primarily UBC12 (also known as UBE2M).[1]

-

E3 Ligase: An E3 ligase facilitates the final transfer of NEDD8 from the E2 enzyme to a lysine residue on a substrate protein.

DCN1 functions as a scaffold-like E3 ligase, bringing the NEDD8-charged UBC12 (UBC12~NEDD8) and the cullin substrate into close proximity to promote efficient NEDD8 transfer.[2] The interaction is highly specific, mediated by a well-defined binding groove on DCN1 that recognizes the N-terminal region of UBC12.[1][3] This interaction is crucial for the neddylation of several cullin family members, thereby activating a wide range of CRL complexes.

Quantitative Analysis of the DCN1-UBC12 Interaction

The affinity of the DCN1-UBC12 interaction and the efficacy of its inhibitors have been quantified using various biophysical techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Binding Affinities of DCN1 Interactors

| Interacting Molecule | Method | Affinity Constant | Source |

| 12-residue UBC12 peptide | Fluorescence Polarization | Ki = 2.6 µM | |

| DI-404 (peptidomimetic inhibitor) | Not Specified | KD < 10 nM | |

| DI-591 (small molecule inhibitor) | Not Specified | Ki = 10-12 nM (for DCN1 and DCN2) | |

| Compound 35 (inhibitor) | Not Specified | Kd = 21.9 nM (for DCN1), 11.2 nM (for DCN2) | |

| Biotin-labeled analog of this compound (compound 47) | Biochemical Assays | Ki = 4.0 nM (for DCN1), 3.9 nM (for DCN2) |

Signaling Pathways

The DCN1-UBC12 interaction is a key regulatory point in the neddylation pathway, influencing the activity of numerous downstream CRLs and their substrates. Upstream signals can also modulate this interaction, providing multiple levels of control.

Experimental Protocols

Studying the DCN1-UBC12 interaction requires a combination of in vitro and in cellulo techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol describes the immunoprecipitation of a "bait" protein (e.g., DCN1) to co-precipitate its interacting "prey" protein (e.g., UBC12) from a cell lysate.

References

- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DI-591 on the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases. The Cullin-RING E3 ubiquitin ligases (CRLs), which constitute the largest family of E3 ligases, are central to the UPS. Their activation is dependent on the neddylation of the cullin subunit, a process analogous to ubiquitination. This document provides a detailed technical overview of DI-591, a potent and selective small-molecule inhibitor that targets a key interaction in the neddylation pathway. We will explore its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the affected signaling pathways.

Introduction to this compound and the Neddylation Pathway

The Cullin-RING E3 ubiquitin ligases (CRLs) are responsible for the ubiquitination of approximately 20% of the cellular proteome, marking them for degradation by the proteasome.[1] The activation of CRLs is a tightly regulated process that requires the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin subunit. This process, termed neddylation, is essential for the catalytic activity of the CRL complex.

A key step in neddylation is the interaction between the E2 NEDD8-conjugating enzyme, UBC12, and a scaffold protein called DCN1 (Defective in Cullin Neddylation 1). DCN1 facilitates the efficient transfer of NEDD8 from UBC12 to the cullin protein.[1]

This compound is a high-affinity, cell-permeable small-molecule inhibitor designed to specifically disrupt the DCN1-UBC12 interaction.[1][2][3] By doing so, this compound provides a powerful tool to probe the function of specific CRLs and presents a potential therapeutic strategy for diseases driven by their dysregulation.

Mechanism of Action of this compound

This compound functions by competitively binding to DCN1, thereby preventing its interaction with UBC12. This disruption selectively blocks the neddylation of specific cullin members, with a pronounced effect on cullin 3. The inhibition of cullin 3 neddylation renders the corresponding CRL3 complex inactive, leading to the accumulation of its substrate proteins.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Binding Affinity of this compound to DCN Proteins

| Protein | Binding Affinity (Ki) |

| DCN1 | 12 nM |

| DCN2 | 10.4 nM |

| DCN3 | No appreciable binding |

| DCN4 | No appreciable binding |

| DCN5 | No appreciable binding |

Table 2: Cellular Activity of this compound

| Cell Line | Concentration | Effect |

| KYSE70, THLE2, etc. | As low as 0.3 µM | Effective inhibition of cullin 3 neddylation. |

| THLE2 | 10 µM | Complete depletion of neddylated cullin 3 within 5 minutes. |

| THLE2 | 10 µM | No effect on neddylation of cullin 1 over a 24-hour period. |

| KYSE70, THLE2 | Dose-dependent | Increase in the protein level of NRF2. |

| KYSE70, THLE2 | Dose-dependent | No or minimal effect on p21 and Bim (cullin 1 substrates). |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize this compound.

4.1 Competitive Fluorescence Polarization Assay

This assay is used to determine the binding affinity of this compound to DCN proteins.

-

Principle: A fluorescently labeled compound that binds to DCN is used as a probe. When the probe is bound to the larger DCN protein, it tumbles slower in solution, resulting in a higher fluorescence polarization signal. Unlabeled this compound competes with the probe for binding to DCN, causing a decrease in the polarization signal in a concentration-dependent manner.

-

Protocol:

-

A fluorescently labeled ligand (e.g., compound 46 as described in the literature) is incubated with purified recombinant DCN protein.

-

Increasing concentrations of this compound are added to the mixture.

-

The fluorescence polarization is measured after an incubation period.

-

The data is fitted to a competitive binding model to calculate the Ki value.

-

4.2 Western Blot Analysis for Cullin Neddylation and Substrate Accumulation

This technique is used to assess the effect of this compound on the neddylation status of cullins and the protein levels of their substrates in cells.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Neddylated cullins have a higher molecular weight than their un-neddylated counterparts and can be distinguished on the blot.

-

Protocol:

-

Culture cells (e.g., KYSE70 or THLE2) and treat with various concentrations of this compound or a vehicle control for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for different cullins (e.g., anti-cullin 3), their substrates (e.g., anti-NRF2), and a loading control (e.g., anti-GAPDH).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Cellular Effects and Signaling Pathway of this compound

By selectively inhibiting the neddylation of cullin 3, this compound leads to the functional inactivation of the CRL3 E3 ubiquitin ligase complex. A primary and well-characterized substrate of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).

Under normal conditions, CRL3 ubiquitinates NRF2, targeting it for proteasomal degradation. Treatment with this compound blocks this process, leading to the accumulation of NRF2 protein. The stabilized NRF2 can then translocate to the nucleus and activate the transcription of its target genes, which include antioxidant and detoxification enzymes like heme oxygenase 1 (HO1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).

Conclusion

This compound is a highly potent and selective inhibitor of the DCN1-UBC12 interaction, which effectively and specifically blocks the neddylation of cullin 3. This selectivity distinguishes it from pan-cullin neddylation inhibitors and makes it an invaluable chemical probe for elucidating the specific biological roles of the cullin 3 CRL E3 ubiquitin ligase in various cellular processes and diseases. The detailed characterization of this compound's mechanism, potency, and cellular effects provides a solid foundation for its use in basic research and as a starting point for the development of novel therapeutics targeting the ubiquitin-proteasome system.

References

- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

A Deep Dive into Cullin-RING E3 Ubiquitin Ligases: Core Principles and Research Methodologies

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases, responsible for orchestrating the ubiquitination of approximately 20% of the intracellular proteome.[1] This vital role in protein degradation implicates CRLs in a vast array of cellular processes, including cell cycle progression, signal transduction, DNA damage response, and transcription.[2][3] Consequently, dysregulation of CRL activity is frequently associated with human diseases, most notably cancer, making them a compelling class of targets for therapeutic intervention.[4][5]

This in-depth technical guide provides a comprehensive overview of the foundational research on CRLs. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed insights into the core machinery, regulatory mechanisms, and essential experimental protocols for studying this pivotal class of enzymes.

Core Architecture of Cullin-RING Ligases

CRLs are multi-subunit complexes characterized by a modular architecture, which allows for a vast number of combinations to achieve substrate specificity. The core CRL complex is assembled around a scaffold cullin protein. In humans, the cullin family comprises seven main members (CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, and CUL7) that define the different CRL families.

The canonical CRL complex consists of four key components:

-

Cullin (CUL): A scaffold protein that provides the structural backbone of the ligase. Its N-terminal domain binds to an adaptor protein, while its C-terminal domain associates with a RING-box protein.

-

RING-box protein (RBX1 or RBX2): This small protein contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.

-

Adaptor Protein: This component bridges the cullin scaffold to the substrate receptor protein. Different CRL families utilize distinct adaptor proteins (e.g., SKP1 for CRL1, Elongin B/C for CRL2/5, DDB1 for CRL4).

-

Substrate Receptor (SR): This component is responsible for recognizing and binding to specific substrates, thereby conferring specificity to the CRL complex. There is a large and diverse array of substrate receptors for each CRL family (e.g., F-box proteins for CRL1, SOCS-box proteins for CRL2/5, DCAF proteins for CRL4).

The modularity of CRLs, with a large number of interchangeable substrate receptors, allows for the formation of hundreds of distinct E3 ligase complexes, each targeting a specific set of substrates.

Figure 1: Core architecture of a canonical Cullin-RING E3 ubiquitin ligase complex.

Regulation of CRL Activity

The activity of CRLs is tightly regulated through a dynamic cycle of activation and deactivation, primarily controlled by the covalent modification of the cullin subunit with the ubiquitin-like protein NEDD8, a process termed neddylation.

2.1 Neddylation and Deneddylation Cycle:

-

Activation by Neddylation: The attachment of NEDD8 to a conserved lysine residue in the C-terminal domain of the cullin protein induces a conformational change in the CRL complex. This neddylation event promotes the recruitment of the ubiquitin-charged E2 enzyme to the RING-box protein, thereby activating the ligase.

-

Inactivation by Deneddylation: The COP9 Signalosome (CSN), an eight-subunit protein complex, counteracts neddylation by cleaving NEDD8 from the cullin scaffold. This deneddylation event returns the CRL to an inactive state.

2.2 The Role of CAND1:

Cullin-associated and neddylation-dissociated 1 (CAND1) is a key regulatory protein that binds to unneddylated cullins and prevents their association with substrate receptor modules. By sequestering unneddylated cullins, CAND1 acts as an inhibitor of CRL assembly. When a substrate-bound receptor is available, it can displace CAND1, leading to CRL assembly and subsequent neddylation and activation.

This intricate regulatory network ensures that CRLs are only active when a substrate is present, preventing spurious ubiquitination.

Figure 2: The regulatory cycle of Cullin-RING ligase activation and inactivation.

Quantitative Data on CRL Components and Interactions

A quantitative understanding of the components and interactions within CRL complexes is crucial for building accurate models of their function and for designing targeted therapeutics. The following tables summarize available data on protein abundance and interaction affinities.

Table 1: Cellular Abundance of Core CRL Components in Human Cells

| Protein | Cell Line | Abundance (ppm) | Method | Reference |

| CUL1 | HeLa | 38.1 | Mass Spectrometry | |

| CUL2 | HeLa | 25.6 | Mass Spectrometry | |

| CUL3 | HeLa | 32.4 | Mass Spectrometry | |

| CUL4A | HeLa | 21.9 | Mass Spectrometry | |

| RBX1 | HeLa | 50.3 | Mass Spectrometry | |

| SKP1 | HeLa | 110.2 | Mass Spectrometry | |

| FBXW12 | Whole organism | Not Available | Mass Spectrometry | |

| FBXO39 | Whole organism | Not Available | Mass Spectrometry |

Note: Abundance in parts per million (ppm) from PaxDb, an integrated database of protein abundance. "Not Available" indicates that specific quantitative data was not found in the performed searches.

Table 2: Dissociation Constants (Kd) of CRL Protein-Protein Interactions

| Interacting Proteins | Organism | Kd | Method | Reference |

| Skp1 - Skp1 (dimerization) | Dictyostelium | 2.5 µM | Sedimentation Velocity | |

| Skp1 - F-box protein (Fbs1) | Not Specified | ~10 nM | Not Specified | |

| SKP2 - Cyclin A | Human | nM range | Not Specified |

Note: This table represents a selection of available data. The field would benefit from a more comprehensive and standardized collection of affinity measurements for various CRL components.

Table 3: Kinetic Parameters of CRL-mediated Ubiquitination

| CRL Complex | Substrate | Km (E2) | kcat | Reference |

| SCFβ-TrCP | β-catenin | Not Specified | Not Specified | |

| CRL4CRBN | Ikaros/Aiolos | Not Specified | Not Specified |

Note: While kinetic analyses of CRLs have been performed, specific Km and kcat values are not consistently reported in a readily comparable format across the literature.

Experimental Protocols for Studying CRLs

This section provides detailed methodologies for key experiments used to investigate the function and regulation of Cullin-RING ligases.

4.1 In Vitro Reconstitution of an SCF E3 Ligase Complex

This protocol describes the reconstitution of a functional SCF complex from purified components.

Materials:

-

Purified recombinant Cullin1/RBX1 complex

-

Purified recombinant SKP1

-

Purified recombinant F-box protein of interest

-

Reconstitution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT

-

Glycerol

Procedure:

-

Component Preparation: Ensure all recombinant proteins are purified to homogeneity and their concentrations are accurately determined.

-

Complex Assembly: a. In a microcentrifuge tube, combine Cullin1/RBX1, SKP1, and the F-box protein in a 1:1.2:1.5 molar ratio in Reconstitution Buffer. The excess of the smaller components helps to drive the complex formation. b. Incubate the mixture on ice for 30 minutes to allow for complex assembly.

-

Purification of the Assembled Complex (Optional but Recommended): a. To isolate the fully assembled SCF complex, perform size-exclusion chromatography (SEC). b. Equilibrate a suitable SEC column (e.g., Superdex 200) with Reconstitution Buffer. c. Load the incubated protein mixture onto the column. d. Collect fractions and analyze them by SDS-PAGE and Coomassie staining to identify the fractions containing the assembled SCF complex.

-

Storage: Pool the fractions containing the pure SCF complex, add glycerol to a final concentration of 10% (v/v), flash-freeze in liquid nitrogen, and store at -80°C in small aliquots.

Figure 3: Workflow for the in vitro reconstitution of an SCF E3 ligase complex.

4.2 In Vitro Ubiquitination Assay

This protocol details the steps to monitor the ubiquitination of a substrate by a reconstituted CRL complex.

Materials:

-

Reconstituted CRL complex (e.g., SCF)

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (specific for the CRL)

-

Ubiquitin

-

Substrate protein (ideally with a tag for detection)

-

10x Ubiquitination Buffer: 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT

-

10x ATP Regeneration System: 100 mM ATP, 150 mM Creatine Phosphate, 1 mg/mL Creatine Kinase

-

SDS-PAGE loading buffer

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing 1x Ubiquitination Buffer, 1x ATP Regeneration System, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 10 µM).

-

Initiate the Reaction: a. To individual tubes, add the substrate protein (e.g., 1 µM) and the reconstituted CRL complex (e.g., 50-100 nM). b. Add the master mix to each tube to initiate the ubiquitination reaction. c. As a negative control, prepare a reaction mixture lacking the E3 ligase or ATP.

-

Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quench the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

-

Analysis: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Perform a Western blot analysis using an antibody against the substrate protein or its tag to visualize the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.

Figure 4: General workflow for an in vitro ubiquitination assay.

4.3 Tandem Affinity Purification (TAP) for Substrate Identification

This protocol outlines a general procedure for identifying interacting proteins, including substrates, of a specific CRL component using tandem affinity purification coupled with mass spectrometry (TAP-MS).

Materials:

-

Mammalian cell line stably expressing the bait protein fused to a TAP tag (e.g., SFB-tag: S-protein, FLAG, Streptavidin-binding peptide).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Streptavidin resin (e.g., Streptavidin Sepharose)

-

Biotin solution (for elution)

-

Anti-FLAG antibody-conjugated resin

-

FLAG peptide solution (for elution)

-

Mass spectrometer

Procedure:

-

Cell Lysis: a. Harvest the cells and lyse them in ice-cold Lysis Buffer. b. Clarify the lysate by centrifugation to remove cellular debris.

-

First Affinity Purification (Streptavidin): a. Incubate the cleared lysate with streptavidin resin to capture the SFB-tagged bait protein and its interacting partners. b. Wash the resin extensively with Lysis Buffer to remove non-specific binders. c. Elute the protein complexes from the resin using a biotin solution.

-

Second Affinity Purification (FLAG): a. Incubate the eluate from the first step with anti-FLAG antibody-conjugated resin. b. Wash the resin thoroughly with Lysis Buffer. c. Elute the purified complexes using a FLAG peptide solution.

-

Sample Preparation for Mass Spectrometry: a. Precipitate the proteins from the final eluate (e.g., using TCA). b. Perform in-gel or in-solution trypsin digestion of the protein complexes.

-

Mass Spectrometry and Data Analysis: a. Analyze the resulting peptides by LC-MS/MS. b. Identify the proteins in the complex using a protein database search algorithm. c. Compare the identified proteins with those from a control purification (using cells expressing the tag alone) to identify specific interactors.

Figure 5: Workflow for Tandem Affinity Purification coupled with Mass Spectrometry (TAP-MS).

Conclusion and Future Directions

Cullin-RING E3 ubiquitin ligases are central players in maintaining cellular homeostasis, and their intricate regulation and vast substrate repertoire continue to be an active area of research. This technical guide has provided a foundational overview of their core architecture, regulatory mechanisms, and key experimental methodologies.

While significant progress has been made in understanding the qualitative aspects of CRL function, a major challenge for the future will be to obtain a more comprehensive quantitative understanding of these complexes. This includes systematically determining the kinetic parameters for a wide range of CRL-substrate pairs, as well as obtaining more precise measurements of the cellular abundance and stoichiometry of CRL components. Such data will be invaluable for developing predictive models of CRL network dynamics and for guiding the rational design of novel therapeutics that target this important class of enzymes. The continued development and application of advanced proteomics and structural biology techniques will undoubtedly be instrumental in achieving these goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol to investigate the biochemical details of immune checkpoint ligand/receptor ubiquitination using in vitro ubiquitination assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uni-marburg.de [uni-marburg.de]

- 4. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 5. pax-db.org [pax-db.org]

The Linchpin of Cellular Regulation: An In-depth Technical Guide to the Biological Function of Cullin 3 Neddylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the biological functions of Cullin 3 (CUL3) neddylation, a critical post-translational modification that governs a vast array of cellular processes. This document details the molecular mechanisms, signaling pathways, and key substrates regulated by the neddylation of CUL3, offering insights for research and therapeutic development.

Core Concepts: The Cullin-RING Ligase 3 Machinery

Cullin 3 (CUL3) is a scaffold protein that forms the backbone of the largest family of E3 ubiquitin ligases, known as the Cullin-RING Ligases (CRLs). These complexes are essential for targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. The activity of CRL3 complexes is exquisitely regulated by a process called neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to a conserved lysine residue on the CUL3 protein.[1][2]

Neddylation of CUL3 induces a conformational change in the CRL3 complex, which is crucial for its ubiquitin ligase activity.[3] This modification facilitates the recruitment of the ubiquitin-charged E2 enzyme and the optimal positioning of the substrate for ubiquitin transfer.[4] The CRL3 complex is a modular system, where CUL3 associates with a RING-box protein (RBX1 or RBX2) at its C-terminus and a substrate receptor protein at its N-terminus.[5] For CUL3, the substrate receptors are a large family of proteins characterized by a BTB (Bric-a-brac, Tramtrack, and Broad-complex) domain, which directly binds to CUL3 and also recruits specific substrates for ubiquitination.

The Neddylation-Deneddylation Cycle: A Dynamic Regulatory Switch

The activity of CUL3 is dynamically controlled by a cycle of neddylation and deneddylation. The attachment of NEDD8 is catalyzed by a dedicated enzymatic cascade involving a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 E3 ligase. Conversely, the removal of NEDD8, or deneddylation, is primarily carried out by the COP9 Signalosome (CSN) complex. This dynamic cycle allows for precise temporal and spatial control over the activity of CRL3 complexes, ensuring that substrate degradation occurs only when and where it is needed.

Key Biological Functions Regulated by CUL3 Neddylation

The CUL3 E3 ubiquitin ligase system, activated by neddylation, plays a pivotal role in a multitude of critical cellular processes. Its diverse functions are dictated by the specific BTB-domain substrate receptor involved, allowing for the regulation of a wide range of substrates.

Cell Cycle and DNA Damage Response

CUL3 neddylation is integral to the regulation of the cell cycle and the response to DNA damage. For instance, the CRL3 complex mediates the ubiquitination and degradation of key cell cycle regulators. Inhibition of CUL3 neddylation can lead to the accumulation of these substrates, causing cell cycle arrest and apoptosis, a mechanism that is being explored for cancer therapy. In the context of DNA damage, neddylated CUL3 is involved in the adaptive response to topoisomerase 1 inhibitors, where it promotes the ubiquitination and degradation of TOP1-DNA covalent complexes.

Oxidative Stress Response

A well-characterized function of CUL3 neddylation is its role in the oxidative stress response through the regulation of the transcription factor NRF2. Under basal conditions, the CRL3 substrate adaptor KEAP1 targets NRF2 for ubiquitination and degradation. Upon exposure to oxidative stress, this interaction is disrupted, leading to the stabilization and activation of NRF2, which in turn drives the expression of antioxidant genes.

Development and Differentiation

CUL3 neddylation is essential for normal development and cellular differentiation. Studies have shown its critical role in adipocyte differentiation by regulating the CREB/CEBPβ/PPARγ signaling pathway. Knockout of CUL3 impairs adipogenesis, highlighting its specific importance in this process. Furthermore, CUL3 and its substrate adaptors are involved in various aspects of embryonic and organ development.

Neurological Functions and Disease

Emerging evidence points to the significance of CUL3 neddylation in the nervous system. Dysregulation of this pathway has been implicated in neurodegenerative diseases. For example, CUL3-mediated degradation of specific proteins is important for neuronal function, and impaired neddylation may contribute to the pathogenesis of these disorders.

Quantitative Data on CUL3 Neddylation

The following tables summarize quantitative data from various studies, providing insights into the effects of CUL3 neddylation inhibition and the identification of its substrates.

Table 1: Effect of Neddylation Inhibitor MLN4924 on Cellular Processes

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| A375 Melanoma | MLN4924 | Stabilization of CRL substrates | Identification of 120 stabilized proteins by SILAC | |

| K562 | MLN4924 | Inhibition of cullin neddylation | IC50 of ~87 nM for neddylated cullin signal reduction in flow cytometry | |

| Dictyostelium discoideum | MLN4924 (50 µM) | Inhibition of fruiting body formation | ~70% reduction in multicellular structure formation | |

| HEK293 | Pevonedistat (MLN4924) | Increased half-life of CODD | Six-fold increase in the half-life of the HIF1α CODD domain | |

| Mouse Model | MLN4924 (30 mg/kg, i.p.) | Reduction of ethanol-induced locomotor sensitization | Significant reduction in locomotor activity post-alcohol administration |

Table 2: A Selection of Identified CUL3 Substrates and Their Functions

| Substrate | BTB Adaptor | Function | Cellular Process | Reference |

| NRF2 | KEAP1 | Transcription factor for antioxidant response | Oxidative Stress Response | |

| PLK1 | KLHL22 | Mitotic kinase | Cell Cycle | |

| RhoA | Not specified | Small GTPase, suppressor of adipogenesis | Adipogenesis | |

| Topoisomerase 1 (TOP1) | BTBD1/BTBD2 | DNA replication and transcription | DNA Damage Response | |

| Protein Kinases (various) | Various BTB proteins | Signal transduction | Cell Signaling | |

| Cyclin E | Not specified | Cell cycle regulator | Cell Cycle |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CUL3 neddylation.

In Vitro Cullin 3 Neddylation Assay

This assay reconstitutes the neddylation of CUL3 in a test tube to study the enzymatic process and the effect of inhibitors.

Materials:

-

Recombinant CUL3-RBX1 complex

-

Recombinant NEDD8

-

Recombinant NEDD8 E1 activating enzyme (NAE1/UBA3)

-

Recombinant NEDD8 E2 conjugating enzyme (UBE2M or UBE2F)

-

10X Neddylation Buffer (e.g., 500 mM HEPES pH 7.5, 200 mM NaCl, 100 mM MgCl2)

-

10X ATP solution (e.g., 20 mM)

-

Dithiothreitol (DTT)

-

2X SDS-PAGE sample buffer

-

Deionized water

Procedure:

-

Prepare a reaction master mix containing 10X Neddylation Buffer, 10X ATP, and DTT in deionized water.

-

In a microcentrifuge tube, combine the reaction master mix with recombinant NEDD8 E1, NEDD8 E2, and NEDD8.

-

Add the recombinant CUL3-RBX1 complex to the reaction mixture.

-

If testing an inhibitor, add the compound to the reaction mixture and incubate for a specified time (e.g., 10-30 minutes) at room temperature before initiating the reaction.

-

Initiate the neddylation reaction by incubating the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 2X SDS-PAGE sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for CUL3 or NEDD8 to visualize the ~8 kDa upward shift corresponding to neddylated CUL3.

In Vivo CUL3 Neddylation Assay (Western Blotting)

This method is used to detect the levels of neddylated CUL3 in cells.

Materials:

-

Cell culture reagents

-

Neddylation inhibitor (e.g., MLN4924) or vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and a deneddylase inhibitor (e.g., 10 µM MLN4924)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-CUL3, anti-NEDD8, and a loading control (e.g., anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Seed cells and grow to the desired confluency.

-

Treat cells with the neddylation inhibitor or vehicle control for the desired time and concentration.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE. Neddylated CUL3 will migrate approximately 8 kDa slower than unneddylated CUL3.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against CUL3 or NEDD8.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

Quantify the band intensities to determine the ratio of neddylated to unneddylated CUL3.

Immunoprecipitation of Neddylated CUL3

This protocol is for the specific isolation of neddylated CUL3 from cell lysates.

Materials:

-

Cell lysate prepared as described in the in vivo assay

-

Primary antibody specific for CUL3 or NEDD8

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., RIPA buffer or a less stringent buffer)

-

Elution buffer (e.g., 2X SDS-PAGE sample buffer)

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

In Vitro Ubiquitination Assay for CRL3

This assay measures the ability of a CRL3 complex to ubiquitinate a specific substrate.

Materials:

-

Recombinant CRL3 complex (CUL3-RBX1 and a specific BTB-adaptor)

-

Recombinant substrate protein

-

Recombinant Ubiquitin

-

Recombinant Ubiquitin E1 activating enzyme

-

Recombinant Ubiquitin E2 conjugating enzyme

-

10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

10X ATP solution (e.g., 20 mM)

-

2X SDS-PAGE sample buffer

Procedure:

-

To assess the effect of neddylation, first perform an in vitro neddylation reaction on the CUL3-RBX1 component as described previously.

-

Set up the ubiquitination reaction by combining 10X Ubiquitination Buffer, 10X ATP, Ubiquitin E1, a compatible Ubiquitin E2, and Ubiquitin.

-

Add the (neddylated or unneddylated) CRL3 complex and the substrate protein to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by adding 2X SDS-PAGE sample buffer.

-

Analyze the ubiquitination of the substrate by SDS-PAGE and Western blotting using an antibody against the substrate or ubiquitin. A ladder of higher molecular weight bands indicates polyubiquitination.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to CUL3 neddylation.

Caption: The CUL3 Neddylation and Ubiquitination Cascade.

Caption: Workflow for an In Vitro CUL3 Neddylation Assay.

Caption: A SILAC-based Proteomics Workflow to Identify CRL3 Substrates.

References

- 1. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. determining-the-effects-of-neddylation-on-cullin-ring-ligase-dependent-protein-ubiquitination - Ask this paper | Bohrium [bohrium.com]

- 4. The Cullin3 Ubiquitin Ligase Functions as a Nedd8-bound Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional analysis of Cullin 3 E3 ligases in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

DI-591: A Technical Guide to a Selective Chemical Probe for Cullin 3 Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DI-591, a potent and selective chemical probe for studying the biology of Cullin 3 (CUL3). This compound offers a powerful tool to dissect the specific roles of the CUL3-RING E3 ubiquitin ligase (CRL3) in cellular processes and disease, overcoming the limitations of less selective inhibitors.

Introduction: Targeting the Neddylation Pathway

The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases, responsible for targeting approximately 20% of the human proteome for degradation via the ubiquitin-proteasome system (UPS).[1][2] The activity of CRLs is critically dependent on the covalent conjugation of the ubiquitin-like protein NEDD8 to the cullin subunit, a process termed neddylation.[1][2] This activation is facilitated by a scaffolding protein, Defective in Cullin Neddylation 1 (DCN1), which interacts with both the cullin and the NEDD8-conjugating enzyme, UBC12.[1]

This compound is a high-affinity, cell-permeable, small-molecule inhibitor designed to specifically disrupt the protein-protein interaction (PPI) between DCN1 and UBC12. By blocking this interaction, this compound effectively and selectively prevents the neddylation of CUL3, thereby inhibiting the activity of CRL3 complexes. This specificity makes this compound an invaluable tool for elucidating the distinct biological functions of CUL3.

Mechanism of Action

This compound acts as a competitive inhibitor at the DCN1-UBC12 interface. By binding to a deep hydrophobic pocket on DCN1, this compound physically blocks the binding of the E2 enzyme UBC12. This disruption prevents the transfer of NEDD8 from UBC12 to CUL3.

The key steps in the mechanism are:

-

DCN1 Binding: this compound binds to DCN1 with high affinity.

-

UBC12 Displacement: The binding of this compound to DCN1 prevents the recruitment of the NEDD8-charged UBC12.

-

Selective Inhibition of CUL3 Neddylation: The DCN1-UBC12 interaction is surprisingly more critical for the neddylation of CUL3 compared to other cullins. Consequently, treatment with this compound leads to a rapid and selective conversion of cellular CUL3 into its inactive, un-neddylated form.

-

Substrate Accumulation: The inhibition of CRL3 activity leads to the stabilization and accumulation of its specific substrates, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).

Caption: Mechanism of this compound action on the CUL3 neddylation pathway.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity of this compound and Analogs

| Compound | Target Protein | Ki (nM) | Notes |

| This compound | DCN1 | 12 | High-affinity binder. |

| DCN2 | 10.4 | High-affinity binder. | |

| DCN3 | No Appreciable Binding | >1000-fold selectivity over DCN3-5. | |

| DCN4 | No Appreciable Binding | >1000-fold selectivity over DCN3-5. | |

| DCN5 | No Appreciable Binding | >1000-fold selectivity over DCN3-5. | |

| DI-591DD | DCN2 | 4,600 | Inactive enantiomer; >400 times less potent than this compound. |

| DCN3-5 | No Appreciable Binding | ||

| Compound 47 | DCN1 | 4.0 | Biotin-labeled analog of this compound for pulldown assays. |

| (Biotin-DI-591) | DCN2 | 3.9 | Retains high affinity. |

| DCN3-5 | No Appreciable Binding |

Table 2: Cellular Activity and Selectivity of this compound

| Cell Line(s) | Assay | This compound Concentration | Effect |

| KYSE70, THLE2, etc. | CUL3 Neddylation Inhibition | ≥ 0.3 µM | Effective, dose-dependent inhibition of CUL3 neddylation. |

| THLE2 | Cullin Neddylation Kinetics | 10 µM | Complete depletion of neddylated CUL3 within 5 minutes. |

| 10 µM | No effect on CUL1 neddylation over a 24-hour period. | ||

| KYSE70, THLE2 | Substrate Accumulation (NRF2) | Effective concentrations | Induces accumulation of NRF2 protein. |

| Substrate Accumulation (p21, Bim) | Fails to upregulate CUL1 substrates, confirming selectivity. | ||

| Multiple Cell Lines | Comparison with MLN4924 | ~10-300 nM (MLN4924) | MLN4924 (pan-inhibitor) suppresses neddylation of all cullins. |

| Multiple Cell Lines | Comparison with DI-591DD | 10 µM (DI-591DD) | Inactive control fails to inhibit neddylation of any cullin. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe.

Fluorescence Polarization (FP) Binding Assay

This biochemical assay is used to determine the binding affinity (Ki) of inhibitors to DCN proteins.

-

Reagents: Purified recombinant human DCN1/2 proteins, a fluorescently labeled probe (e.g., a peptide derived from UBC12), and the inhibitor (this compound).

-

Procedure:

-

A constant concentration of DCN protein and the fluorescent probe are incubated together, resulting in a high FP signal.

-

Increasing concentrations of this compound are added to the mixture.

-

This compound competes with the fluorescent probe for binding to DCN1/2, displacing it and causing a decrease in the FP signal.

-

-

Data Analysis: The data are fitted to a competitive binding equation to calculate the IC50, which is then converted to a Ki value.

Cellular Neddylation Assay (Western Blotting)

This assay assesses the effect of this compound on the neddylation status of cullin proteins in cells.

-

Cell Culture and Treatment:

-

Plate cells (e.g., KYSE70, THLE2) and allow them to adhere.

-

Treat cells with various concentrations of this compound, an inactive control (DI-591DD), a positive control (MLN4924), and a vehicle control (DMSO) for a specified time (e.g., 5 minutes to 24 hours).

-

-

Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for different cullins (e.g., anti-CUL3, anti-CUL1). The neddylated form of a cullin runs at a higher molecular weight than the un-neddylated form.

-

Also probe for substrates (e.g., NRF2) and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

-

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to confirm that this compound disrupts the DCN1-UBC12 interaction within a cellular context.

-

Cell Treatment and Lysis: Treat cells with this compound or a control. Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against DCN1, which is pre-conjugated to protein A/G beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against both DCN1 and UBC12. A reduction in the amount of co-precipitated UBC12 in this compound-treated samples indicates disruption of the interaction.

References

DI-591: A Technical Guide to its Discovery and Structure-Based Design as a Selective Inhibitor of Cullin 3 Neddylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and structure-based design of DI-591, a potent and selective small-molecule inhibitor of the DCN1-UBC12 protein-protein interaction. This compound serves as a valuable chemical probe for studying the role of the cullin 3 (CUL3) E3 ubiquitin ligase in various biological processes and presents a promising scaffold for the development of novel therapeutics.

Introduction: Targeting the Neddylation Pathway

The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases, responsible for the ubiquitination of approximately 20% of the human proteome. The activation of CRLs is dependent on a post-translational modification process called neddylation, where the ubiquitin-like protein NEDD8 is conjugated to a conserved lysine residue on the cullin subunit. This process is crucial for the proper function of CRLs in regulating cellular homeostasis.

The neddylation cascade involves a series of enzymatic steps analogous to ubiquitination, including E1 activating, E2 conjugating, and E3 ligating enzymes. DCN1 (Defective in Cullin Neddylation 1) is a scaffold-like protein that facilitates the transfer of NEDD8 from the E2 conjugating enzyme UBC12 to the cullin protein. The interaction between DCN1 and UBC12 is therefore a critical node in the activation of specific CRL complexes. This compound was developed to specifically target this interaction, leading to the selective inhibition of CUL3 neddylation.[1]

Discovery and Structure-Based Design of this compound

The development of this compound was a result of a systematic structure-based design and optimization effort, originating from a peptidomimetic approach. The core strategy involved mimicking the N-terminal acetylated methionine of UBC12, which is a key recognition motif for binding to a hydrophobic pocket on DCN1.

The design process began with the identification of a weakly binding peptide fragment derived from the N-terminus of UBC12. Through iterative cycles of structural biology, computational modeling, and chemical synthesis, the peptide was optimized into a potent, cell-permeable small molecule. The co-crystal structure of an early analog in complex with DCN1 revealed key hydrophobic and hydrogen-bonding interactions that guided the subsequent medicinal chemistry efforts. This led to the design of the bicyclic aromatic group of this compound, which is buried in a deep hydrophobic pocket of DCN1, defined by residues I86, F89, C90, A106, F109, A111, F117, and F164.[2] This deep penetration of the bicyclic ring induces a conformational change in DCN1, creating a more extensive interaction surface compared to the native UBC12 peptide.[2]

Below is a logical workflow illustrating the discovery and optimization process of this compound.

Caption: Workflow of this compound discovery and optimization.

Quantitative Data Summary

This compound exhibits high-affinity binding to DCN1 and DCN2 and potently inhibits the DCN1-UBC12 interaction. The following tables summarize the key quantitative data for this compound and its diastereomeric control, DI-591DD.

Table 1: Binding Affinity of this compound and DI-591DD to DCN Proteins [1]

| Compound | Target Protein | Binding Affinity (Ki, nM) |

| This compound | DCN1 | 12 |

| This compound | DCN2 | 10 |

| DI-591DD | DCN1 | > 10,000 |

Table 2: Inhibition of DCN1-UBC12 Interaction by this compound [1]

| Assay | IC50 (nM) |

| Fluorescence Polarization | 35 |

Mechanism of Action: Selective Inhibition of CUL3 Neddylation

This compound functions by competitively binding to the UBC12 binding site on DCN1, thereby disrupting the DCN1-UBC12 protein-protein interaction. This disruption prevents the efficient transfer of NEDD8 from UBC12 to CUL3. A key finding is that this inhibitory effect is selective for CUL3. Treatment of cells with this compound leads to a significant reduction in the neddylated form of CUL3, with minimal impact on the neddylation status of other cullins, such as CUL1, CUL2, CUL4A, and CUL5. This selectivity suggests a previously unrecognized specific requirement for the DCN1-UBC12 interaction in the neddylation of CUL3.

The proposed mechanism of action is depicted in the following signaling pathway diagram.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.

Fluorescence Polarization (FP) Competition Assay

This assay was used to determine the binding affinity of this compound to DCN1 by measuring its ability to displace a fluorescently labeled probe.

-

Reagents:

-

Purified recombinant human DCN1 protein.

-

A fluorescently labeled peptide derived from the N-terminus of UBC12 (probe).

-

This compound and control compounds.

-

Assay buffer (e.g., PBS with 0.01% Triton X-100).

-

-

Protocol:

-

A solution containing DCN1 protein and the fluorescent probe is prepared at concentrations that result in a stable and significant polarization signal.

-

Serial dilutions of this compound or control compounds are added to the DCN1-probe mixture in a black, low-volume 384-well plate.

-

The plate is incubated at room temperature for a specified period to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation. The Ki values are then determined using the Cheng-Prusoff equation.

-

In-Cell Cullin Neddylation Assay

This western blot-based assay was employed to assess the effect of this compound on the neddylation status of various cullins in a cellular context.

-

Reagents:

-

Human cell line (e.g., HCT-116).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies specific for CUL1, CUL2, CUL3, CUL4A, CUL5, and β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Cells are seeded in multi-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 4-24 hours).

-

Following treatment, cells are washed with ice-cold PBS and lysed.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system. The band intensities for the neddylated and un-neddylated forms of each cullin are quantified.

-

Below is a diagram illustrating the general workflow for the in-cell cullin neddylation assay.

Caption: In-cell cullin neddylation assay workflow.

Conclusion and Future Directions

This compound is a landmark achievement in the development of chemical probes for the neddylation pathway. Its high potency and remarkable selectivity for inhibiting CUL3 neddylation provide a powerful tool for dissecting the specific biological roles of the CUL3 E3 ubiquitin ligase complex. The structure-based design approach that led to its discovery serves as a paradigm for targeting challenging protein-protein interactions. Future research efforts may focus on further optimizing the pharmacokinetic properties of this compound to develop clinical candidates for the treatment of diseases driven by CUL3 dysregulation, such as certain types of cancer. Additionally, this compound will continue to be an invaluable asset for academic and industrial researchers seeking to further unravel the complexities of the ubiquitin-proteasome system.

References

Methodological & Application

Application Notes and Protocols for DI-591 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-591 is a potent, high-affinity, and cell-permeable small-molecule inhibitor of the DCN1-UBC12 protein-protein interaction.[1] It functions by selectively blocking the neddylation of cullin 3 (CUL3), a crucial step in the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[1][2] This selective inhibition leads to the accumulation of substrate proteins of CUL3-based CRLs, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[2] Consequently, this compound serves as a valuable tool for investigating the biological roles of the CUL3/NRF2 signaling axis in various cellular processes, including oxidative stress response and cancer biology.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cullin 3 neddylation, cell viability, and the activation of the NRF2 pathway.

Mechanism of Action

This compound disrupts the interaction between DCN1 (Defective in cullin neddylation 1 protein homolog 1) and UBC12 (Ubiquitin conjugating enzyme E2 M), which is essential for the transfer of NEDD8 (Neural precursor cell expressed developmentally down-regulated 8) to CUL3. By inhibiting this step, this compound prevents the activation of the CUL3-RING E3 ubiquitin ligase complex. This leads to the stabilization and accumulation of NRF2, a key regulator of the antioxidant response. Accumulated NRF2 translocates to the nucleus and activates the transcription of a wide array of cytoprotective genes.

Figure 1. Mechanism of action of this compound.

Data Presentation

Binding Affinity of this compound

| Protein | Binding Affinity (Ki) |

| DCN1 | 12 nM |

| DCN2 | 10.4 nM |

| DCN3, DCN4, DCN5 | No appreciable binding |

Cytotoxicity of this compound

This compound has been shown to have low to no cytotoxicity in a variety of cell lines at concentrations effective for inhibiting cullin 3 neddylation.

| Cell Line | Tissue of Origin | Highest Tested Concentration (No Cytotoxicity) |

| THLE2 | Immortalized Liver | 20 µM |

| KYSE70 | Esophageal Cancer | 20 µM |

| HCT116 | Colon Cancer | 20 µM |

| A549 | Lung Cancer | 20 µM |

| PC-3 | Prostate Cancer | 20 µM |

| MDA-MB-231 | Breast Cancer | 20 µM |

Note: The lack of broad cytotoxicity suggests that specific IC50 values may not be relevant for this compound in many cell lines at concentrations used to study cullin 3 neddylation. Researchers should still perform their own dose-response experiments for their specific cell line and assay.

Experimental Protocols

Stock Solution Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

This compound is soluble in DMSO.[3] Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in DMSO.

-

To prepare a 10 mM stock solution of this compound (Molecular Weight: 585.81 g/mol ), dissolve 5.86 mg of this compound in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Protocol for Western Blot Analysis of Cullin 3 Neddylation and NRF2 Accumulation

This protocol is designed to assess the effect of this compound on the neddylation status of cullin 3 and the protein levels of NRF2.

Materials:

-

Cell culture medium appropriate for the cell line of interest

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Anti-Cullin 3 (recognizes both neddylated and unneddylated forms)

-

Anti-NRF2

-

Anti-GAPDH or β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Treatment:

-

Allow cells to adhere and grow overnight.

-

The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). A DMSO-only treated group should be included as a vehicle control.

-

The effective concentration for inhibiting cullin 3 neddylation can be as low as 0.3 µM.

-

Incubate the cells for the desired time period. A time course experiment (e.g., 1, 4, 8, 24 hours) can be performed to determine the optimal treatment duration. Inhibition of cullin 3 neddylation can be observed as early as 5 minutes after treatment.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to fresh tubes.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of the target proteins.

-

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Develop the blot using an ECL substrate and capture the signal with an imaging system.

-

Expected Results:

-

Cullin 3: A successful experiment will show a decrease in the upper band (neddylated CUL3) and a corresponding increase in the lower band (unneddylated CUL3) with increasing concentrations of this compound.

-